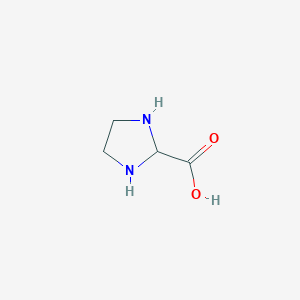

Imidazolidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

imidazolidine-2-carboxylic acid |

InChI |

InChI=1S/C4H8N2O2/c7-4(8)3-5-1-2-6-3/h3,5-6H,1-2H2,(H,7,8) |

InChI Key |

DKXKVWKTEATBQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(N1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Imidazolidine 2 Carboxylic Acid and Its Derivatives

Direct Construction of the Imidazolidine-2-carboxylic Acid Core

The fundamental approach to synthesizing the this compound core involves the formation of the five-membered heterocyclic ring from acyclic precursors. Various strategies have been developed to achieve this, ranging from classical cyclocondensation reactions to more modern multicomponent and catalytic approaches.

Cyclocondensation Reactions with Amine and Carbonyl Precursors

Cyclocondensation reactions represent a foundational and widely employed method for the construction of the imidazolidine (B613845) ring. This strategy typically involves the reaction of a 1,2-diamine with a suitable two-carbon electrophile, which can be an aldehyde, a ketone, or a carboxylic acid derivative.

A direct route to the this compound core involves the condensation of a 1,2-diamine with glyoxylic acid or its derivatives. For instance, the reaction of ethylenediamine (B42938) with glyoxylic acid can lead to the formation of this compound. chemicalbook.com This reaction proceeds through the initial formation of a di-Schiff base, which then undergoes cyclization. A related method involves the acid-catalyzed cyclocondensation of N,N'-diarylthiourea with glyoxal (B1671930) in refluxing acetonitrile, which yields 1,3-diaryl-4,5-dihydroxyimidazolidine-2-thiones. chemicalbook.com

The synthesis of imidazolidin-2-ones, which are closely related derivatives, is commonly achieved by the condensation of a 1,2-diamine with a carbonyl source like phosgene, urea (B33335), or diethyl carbonate. For example, heating ethylenediamine with urea is a known method for producing imidazolidin-2-one in good yields. chemicalbook.com

A multi-step synthesis of 1,3-dibenzyl-2-arylimidazolidines has been reported, starting with the condensation of ethylenediamine with an aldehyde to form a N,N'-dibenzylideneethane-1,2-diamine. This intermediate is then reduced and subsequently condensed with another aryl aldehyde to furnish the final product. chemicalbook.com These examples highlight the versatility of cyclocondensation reactions in accessing a variety of imidazolidine derivatives.

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of imidazoline (B1206853) and imidazolidine derivatives.

A notable example is a pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones. nih.govresearchgate.net This method utilizes trans-(R,R)-diaminocyclohexane for the in situ formation of a Schiff base, which is then reduced to the corresponding diamine and subsequently cyclized with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This approach provides yields ranging from 55% to 81% and is considered a greener alternative to traditional methods. nih.govresearchgate.net

Another versatile MCR for the synthesis of highly substituted 2-imidazolines involves the reaction of amines, aldehydes, and isocyanides that possess an acidic α-proton. vu.nlnih.gov The reaction likely proceeds through an aldol-type addition of the isocyanide to an in situ generated imine, followed by ring closure. vu.nl For less reactive isocyanides, the reaction can be promoted by a catalytic amount of silver(I) acetate (B1210297). vu.nlnih.gov

A palladium-catalyzed multicomponent synthesis of 2-imidazolines has also been reported, proceeding via the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which then undergo decarboxylation. mdpi.com The development of MCRs for the direct synthesis of this compound itself remains an area of interest.

Table 1: Examples of Multicomponent Reactions for Imidazolidine Derivative Synthesis

| Reaction Type | Reactants | Product | Catalyst/Conditions | Yield | Reference |

| Pseudo-MCR | trans-(R,R)-Diaminocyclohexane, Aromatic Aldehydes, NaBH₄, CDI | 1,3-Disubstituted Imidazolidin-2-ones | One-pot | 55-81% | nih.govresearchgate.net |

| MCR | Amines, Aldehydes, Isocyanides | Highly Substituted 2-Imidazolines | Silver(I) acetate (for less reactive isocyanides) | N/A | vu.nlnih.gov |

| Palladium-catalyzed MCR | Imines, Acid Chlorides, CO | 2-Imidazolines | Palladium catalyst, then decarboxylation | Good | mdpi.com |

Catalytic Approaches to Ring Formation

Catalytic methods for the synthesis of imidazolidine rings offer advantages in terms of efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of imidazolidin-2-ones and related derivatives.

Cerium(IV) oxide (CeO₂) has been shown to be an effective and reusable heterogeneous catalyst for the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate. nih.gov This reaction can be performed in 2-propanol and provides the product in up to 83% yield without the need for additional pressurized CO₂. nih.gov

Palladium catalysis has been extensively used in the synthesis of imidazolidin-2-ones. For instance, the palladium-catalyzed diamination of alkenes from N-allyl ureas has been reported. mdpi.com This method involves an oxidative alkene transformation.

Copper catalysts have also been employed. A rare example of a Cu(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas has been developed to access chiral imidazolidinones with high enantioselectivity. mdpi.com

A palladium-catalyzed multicomponent reaction of imines, acid chlorides, and carbon monoxide leads to the formation of imidazolinium carboxylates, which can be decarboxylated to yield trans-disubstituted imidazolines. mdpi.com The synthesis of imidazolidine-2-thiones can be achieved through the acid-catalyzed cyclocondensation of N,N'-diarylthiourea and glyoxal. chemicalbook.com

Stereoselective Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically pure this compound and its derivatives is of great importance, as the stereochemistry often dictates their biological activity. Chiral auxiliary-controlled pathways and asymmetric catalytic methodologies are the two main strategies to achieve this.

Chiral Auxiliary-Controlled Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

A notable application of this strategy is the use of a non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone chiral auxiliary for asymmetric alkylation reactions. nih.gov This polymer-supported auxiliary demonstrated excellent diastereocontrol (>99% de) in the synthesis of various chiral carboxylic acids. nih.gov The auxiliary can be recovered and reused, making it an attractive method for preparing optically pure compounds. nih.gov

Chiral 2-imidazolidinones themselves have been widely used as chiral auxiliaries in various asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net Their stability and the high levels of asymmetric induction they provide make them valuable tools in organic synthesis. researchgate.net For example, the reaction of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate with benzylamine (B48309) has been shown to proceed with dynamic kinetic resolution to afford the corresponding (2R)-2-benzylaminopropionyl derivative with high diastereoselectivity. researchgate.net

The synthesis of asymmetric di-acylated imidazolidine-2-thiones has also been reported, highlighting the chemical versatility of the imidazolidine core for derivatization. nih.gov

Table 2: Chiral Auxiliary-Controlled Synthesis of Chiral Carboxylic Acids

| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Excess (de) | Reference |

| NCPS-supported 2-imidazolidinone | Asymmetric alkylation | N-Acyl imidazolidinone | Chiral carboxylic acids | >99% | nih.gov |

| (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | Dynamic kinetic resolution | 3-(2-bromopropionyl) derivative | (2R)-2-benzylaminopropionyl derivative | High | researchgate.net |

Asymmetric Catalytic Methodologies

Asymmetric catalysis provides a more atom-economical approach to enantiomerically enriched compounds compared to the use of stoichiometric chiral auxiliaries. Significant progress has been made in the development of catalytic asymmetric syntheses of imidazolidine derivatives.

A highly effective method for the synthesis of chiral imidazolidines involves a chiral bisoxazoline copper-induced and photoredox-catalyzed decarboxylative radical coupling/cyclization reaction of simple glycine (B1666218) derivatives, aldehydes, and imines. rsc.org This strategy allows for the formation of various imidazolidines with high yields (up to 96%) and enantioselectivities (up to 95% ee). rsc.org

Palladium catalysis has also been successfully applied in the asymmetric synthesis of imidazolidin-2-one derivatives. A new chiral monodentate spiro phosphoramidite (B1245037) ligand has been developed for the Pd-catalyzed asymmetric hydroamination/arylation of alkenes, starting from N-allyl ureas. mdpi.comresearchgate.net This method has shown high enantiomeric excesses, particularly with substrates bearing electron-withdrawing groups. mdpi.com

Furthermore, a copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas has been reported to produce chiral imidazolidinones in moderate to good yields and with high to excellent enantioselectivity. mdpi.com The use of a bidentate oxazoline (B21484) ligand was crucial for achieving high levels of stereocontrol. mdpi.com

Table 3: Asymmetric Catalytic Synthesis of Chiral Imidazolidine Derivatives

| Catalyst System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Bisoxazoline-Cu / Photoredox | Decarboxylative radical coupling/cyclization | Glycine derivatives, Aldehydes, Imines | Chiral Imidazolidines | Up to 95% | rsc.org |

| Pd-catalyst / Chiral Spiro Phosphoramidite Ligand | Asymmetric hydroamination/arylation | N-allyl ureas | Chiral Imidazolidin-2-ones | High | mdpi.comresearchgate.net |

| Cu(OTf)₂ / Chiral Bidentate Oxazoline Ligand | Asymmetric intramolecular cyclization | N-alkenyl ureas | Chiral Imidazolidinones | High to Excellent | mdpi.com |

Transition Metal-Catalyzed Enantioselective Routes

Transition-metal catalysis offers powerful tools for the asymmetric synthesis of chiral amines and their derivatives. One prominent strategy is the asymmetric insertion of carbenoids into N-H bonds. harvard.edu While direct applications to this compound are still emerging, the principles have been established in related systems. For instance, engineered cytochrome c552 variants have been used for the biocatalytic synthesis of enantioenriched α-trifluoromethyl amines from diazo reagents with high yields and enantioselectivity. harvard.edu This methodology, which involves a metalloprotein scaffold, demonstrates the potential for creating chiral α-amino esters through N-H insertion, a foundational step that could be adapted for the cyclization of imidazolidine rings. harvard.edu

Further research has demonstrated that palladium catalysis can be employed for the synthesis of α-trifluoromethyl benzylic amines. harvard.edu These transition-metal-catalyzed reactions highlight a promising avenue for accessing chiral building blocks that can be utilized in the synthesis of complex heterocyclic structures like substituted imidazolidines. harvard.edu The development of these methods is crucial for producing valuable synthons for medicinal chemistry. harvard.edu

Organocatalytic Asymmetric Synthesis

Organocatalysis has become a central pillar for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. princeton.edu In the context of imidazolidines, organocatalytic methods have been successfully developed to control stereochemistry.

A notable example is the highly diastereo- and enantioselective synthesis of 2,4-disubstituted imidazolidines through a formal [3+2] cyclization. nih.gov This reaction utilizes bidentate aminomethyl enones and N-tosyl imines, catalyzed by a bifunctional squaramide catalyst. nih.gov The process proceeds via a domino addition-aza-Michael reaction, affording products in good yields with excellent stereocontrol. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of 2,4-Disubstituted Imidazolidines

| Entry | Enone | Imine | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Methyl | N-Tosyl-4-chlorobenzaldimine | 85 | >95:5 | 96 |

| 2 | Ethyl | N-Tosyl-4-chlorobenzaldimine | 82 | >95:5 | 95 |

| 3 | Isopropyl | N-Tosyl-4-chlorobenzaldimine | 78 | >95:5 | 94 |

| 4 | Methyl | N-Tosyl-4-nitrobenzaldimine | 88 | >95:5 | 97 |

| 5 | Methyl | N-Tosyl-2-naphthaldimine | 80 | >95:5 | 93 |

Data sourced from a study on bifunctional squaramide catalysts. nih.gov

Imidazolidinone-based catalysts are also central to the field, particularly in iminium catalysis, which has been applied to a wide array of chemical transformations including various cycloaddition reactions. princeton.edu The development of "second-generation" imidazolidinone catalysts has expanded the scope and efficiency of these asymmetric reactions. princeton.eduresearchgate.netnih.gov

Diastereoselective Control in Imidazolidine Ring Formation

Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of the imidazolidine ring. Various strategies have been developed to influence the spatial arrangement of substituents.

One approach involves a pseudo-multicomponent one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones. This method starts with trans-(R,R)-diaminocyclohexane to form a Schiff base in situ, which is then reduced to the corresponding diamine and cyclized with carbonyldiimidazole (CDI). This process demonstrates excellent control over the diastereoselectivity of the resulting fused ring system.

Another patented process describes the diastereoselective synthesis of 5-substituted imidazole (B134444) compounds, which are potent farnesyltransferase inhibitors. google.com Although focused on imidazole rather than imidazolidine, the principles of controlling diastereoselectivity through careful choice of reagents and reaction conditions are directly applicable. The process aims to minimize the formation of undesired isomers, which is a common challenge in complex heterocyclic synthesis. google.com

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its chemical utility can be vastly expanded through post-synthetic modifications. These strategies allow for the introduction of diverse functional groups, enabling the exploration of a wider chemical space for drug discovery and other applications.

N-Substitution and Protecting Group Chemistry

The nitrogen atoms of the imidazolidine ring are key handles for derivatization. However, their nucleophilicity often requires protection during multi-step syntheses. organic-chemistry.org A protecting group masks the reactive N-H group, allowing chemical transformations to be performed elsewhere in the molecule, and is later removed to restore the amine functionality. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and imidazole nitrogens. arkat-usa.org It is generally stable to basic conditions and catalytic hydrogenation but can be readily removed under acidic conditions. organic-chemistry.orgarkat-usa.org This orthogonality makes it compatible with other protecting groups like Cbz and Fmoc. arkat-usa.org A novel method for the selective deprotection of N-Boc on imidazoles using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been developed, offering a mild and efficient alternative to acidic cleavage. arkat-usa.org This method is particularly useful as it leaves primary N-Boc protected amines intact. arkat-usa.org Other protecting groups for imidazole nitrogen include the 1-(1-ethoxyethyl) group, which can be introduced and removed under specific conditions. acs.org

Table 2: Common N-Protecting Groups for Imidazolidine Synthesis

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Acid (e.g., TFA), NaBH₄/EtOH arkat-usa.org |

| Carbobenzyloxy | Cbz | Acid, Base | Hydrogenolysis |

| Fluorenylmethyloxycarbonyl | Fmoc | Acid | Base (e.g., Piperidine) |

| Benzyl | Bn | Acid, Base | Hydrogenolysis |

| 1-(1-Ethoxyethyl) | EE | Base | Mild Acid acs.org |

Information compiled from sources on protecting group chemistry. organic-chemistry.orgarkat-usa.orgsynarchive.comgoogle.com

Carboxylic Acid Moiety Transformations and Derivatization

The carboxylic acid group at the C2 position is a versatile functional handle that can be converted into a wide range of other functionalities. sigmaaldrich.com Standard transformations include conversion to esters, amides, and acid halides through nucleophilic acyl substitution. nih.govnih.gov For instance, Fischer esterification, conducted under acidic conditions with an appropriate alcohol, can convert the carboxylic acid into its corresponding ester. nih.gov

More advanced techniques involve decarboxylative coupling reactions. Metallaphotoredox catalysis, using common first-row transition metals like nickel and copper, allows for the direct use of carboxylic acids in transformations such as alkylation, arylation, and amination. google.com In another innovative approach, a combination of N-heterocyclic carbene (NHC) and photocatalysis facilitates the decarboxylative coupling of two different carboxylic acids (one activated as an acyl imidazole) to form ketones under mild conditions.

Introduction of Substituents on the Imidazolidine Ring

Introducing substituents directly onto the carbon backbone of the imidazolidine ring after its formation is a powerful strategy for structural diversification. C-H functionalization has emerged as an atom-economical approach to form new bonds without pre-activated starting materials. youtube.com

While direct C-H functionalization of the saturated imidazolidine ring is challenging, related heterocyclic systems provide a proof of concept. For example, the N-1 atom in 2-arylImidazo[1,2-a]pyridines can direct metal catalysts to achieve ortho C-H functionalization of the aryl group. nih.gov Metal-free approaches have also been developed for the C-H functionalization of imidazo[1,5-a]pyridines, demonstrating the insertion of a methylene (B1212753) bridge between two heterocycle molecules. nih.gov These strategies, which activate C(sp²)-H bonds, provide a blueprint for developing methods to functionalize the C-H bonds within the imidazolidine ring, potentially at the C4 and C5 positions, which are often sites for substitution. researchgate.net The nature of substituents, whether electron-donating or electron-withdrawing, can significantly influence the reactivity and metabolic pathways of the heterocyclic ring.

Sustainable and Green Chemistry Approaches in Synthesis

The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of environmentally benign reaction media and the design of efficient, reusable catalysts.

Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. To address this, researchers are exploring solvent-free conditions and the use of water as a reaction medium for the synthesis of imidazolidine derivatives.

The synthesis of imidazolidin-2-ones, key derivatives of the imidazolidine core, has been achieved under solvent-free conditions. One notable method involves the use of bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) as catalysts. researchgate.net These catalysts facilitate the reaction of propargylamines, primary amines, and carbon dioxide (used as a green C1 source) to produce imidazolidin-2-ones without the need for a solvent. researchgate.net This approach aligns with green chemistry principles by utilizing an abundant and non-toxic C1 source and eliminating solvent waste. researchgate.net

Aqueous media also present a sustainable alternative for the synthesis of related heterocyclic structures. For instance, the synthesis of 2-imidazolines, which share a structural relationship with imidazolidines, has been successfully performed in water. One method employs pyridinium (B92312) hydrobromide perbromide as a catalyst for the reaction between aromatic aldehydes and ethylenediamine at room temperature. organic-chemistry.org Another green approach for synthesizing imidazo[1,2-a]pyridines, a related fused imidazole system, uses a catalytic amount of iodine in water under ultrasound irradiation. nih.gov While not a direct synthesis of this compound, the oxidation of imidazole-2-carboxaldehyde with a 30% hydrogen peroxide solution in water yields 1H-imidazole-2-carboxylic acid, showcasing a green oxidation process in an aqueous environment. chemicalbook.com

| Product Type | Reactants | Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Imidazolidin-2-ones | Propargylamines, Primary Amines, CO2 | TBD or MTBD | Solvent-Free | Utilizes CO2 as C1 source; no solvent required. | researchgate.net |

| 2-Imidazolines | Aromatic Aldehydes, Ethylenediamine | Pyridinium hydrobromide perbromide | Water | Reaction proceeds at room temperature in aqueous medium. | organic-chemistry.org |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Acetophenone derivatives, Dimedone | Iodine (20 mol%) | Water | Ultrasound-assisted; gram-scale synthesis demonstrated. | nih.gov |

| 1H-Imidazole-2-carboxylic acid | Imidazole-2-carboxaldehyde | 30% Hydrogen Peroxide | Water | Green oxidation process; high yield (97.5%). | chemicalbook.com |

Catalyst Design for Reusability and Environmental Impact Mitigation

The design of catalysts is a cornerstone of green chemistry, focusing on catalysts that are not only highly active and selective but also reusable and environmentally benign. This reduces waste and the need for expensive or toxic heavy metals.

In the synthesis of imidazolidine derivatives, alkaline earth metal complexes have emerged as cost-effective and low-toxicity precatalysts. nih.gov Specifically, complexes such as [Ae{N(SiMe3)2}2(THF)2] (where Ae = Mg, Ca, Sr) have been used to catalyze the 100% atom-efficient, one-pot cascade synthesis of functionalized imidazolidine-2-ones, -thiones, and 2-imino-imidazolidines. nih.gov These reactions proceed under very mild conditions and work through a sequence of heterocumulene hydroacetylenation and alkyne hydroamidation steps, all mediated by the alkaline earth metal center. nih.gov The catalyst's identity (Mg, Ca, or Sr) influences the reaction rate and selectivity. nih.gov

Organocatalysis offers a metal-free alternative, mitigating concerns about metal toxicity and contamination of the final product. The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as a highly active organocatalyst for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones. acs.org This method is notable for its excellent chemo- and regioselectivity and extremely short reaction times under ambient conditions. acs.org

The use of simple, inexpensive, and less toxic catalysts is another green strategy. Molecular iodine, for example, has been used to catalyze the synthesis of imidazo[1,2-a]pyridines in water. nih.gov It is proposed that iodine can function as a Lewis acid or as a source of HI in situ, facilitating the reaction cascade. nih.gov Furthermore, electrochemical methods represent a frontier in green synthesis. An electrochemically initiated cyclization of ketones with 2-aminopyridines using catalytic hydriodic acid as a redox mediator has been developed for imidazo[1,2-a]pyridine (B132010) synthesis. rsc.org This approach avoids external chemical oxidants and uses low-toxicity ethanol as the solvent, highlighting high atom economy and more environmentally benign conditions. rsc.org

| Catalyst Type | Example Catalyst | Target Product | Key Advantages | Reference |

|---|---|---|---|---|

| Alkaline Earth Metal | [Ca{N(SiMe3)2}2(THF)2] | Imidazolidine-2-ones, -thiones | 100% atom efficiency; mild conditions; cost-effective and low toxicity. | nih.gov |

| Organocatalyst | BEMP | Imidazolidin-2-ones | Metal-free; very short reaction times; ambient conditions. | acs.org |

| Molecular Halogen | Iodine (I2) | Imidazo[1,2-a]pyridines | Inexpensive; can be used in aqueous media; ultrasound compatible. | nih.gov |

| Electrochemical/Redox | Hydriodic Acid (catalytic) | Imidazo[1,2-a]pyridines | Avoids external oxidants; high atom economy; uses benign solvent. | rsc.org |

Mechanistic Investigations of Imidazolidine 2 Carboxylic Acid Reactivity

Fundamental Reactivity Patterns of the Imidazolidine (B613845) Core

The imidazolidine ring, a five-membered heterocycle with two nitrogen atoms, is the central feature of imidazolidine-2-carboxylic acid and dictates its fundamental reactivity. This core structure is susceptible to both ring-opening and ring-closing reactions, as well as decarboxylation of the attached carboxylic acid group.

The saturated nature of the imidazolidine ring makes it susceptible to ring-opening reactions, a characteristic it shares with other small, strained nitrogen-containing heterocycles like aziridines. clockss.org These reactions often proceed via nucleophilic attack at one of the ring's carbon atoms, particularly the C-2 position, which is situated between the two nitrogen atoms. The presence of substituents on the nitrogen atoms can influence the ease of these reactions. For instance, electron-withdrawing groups on the nitrogen atoms can activate the ring, making it more prone to nucleophilic attack. clockss.org

Conversely, ring-closing reactions are fundamental to the synthesis of the imidazolidine core itself. These reactions typically involve the condensation of a 1,2-diamine with an aldehyde or ketone. The mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

A notable application of ring-opening reactions is the reduction of 2-imidazolines (the unsaturated analog of imidazolidines) with reagents like sodium borohydride (B1222165), which can lead to N,N-disubstituted ethylenediamines. sciengine.com The mechanism involves the nucleophilic attack of a hydride ion on the C=N double bond, followed by ring cleavage. sciengine.com This highlights the potential of the imidazolidine core to serve as a precursor to linear diamine structures.

The carboxylic acid group at the C-2 position of this compound can be removed through decarboxylation, a reaction that involves the loss of carbon dioxide (CO2). This process is often facilitated by heat. The mechanism of decarboxylation for beta-keto acids, which share some structural similarities, proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that then tautomerizes. masterorganicchemistry.com This reaction involves the breaking of a carbon-carbon bond and the formation of a carbon-oxygen pi bond. masterorganicchemistry.com

A specific method for the synthesis of 2-H-imidazolines involves the oxidative decarboxylation of 2-carboxy imidazolidines using N-bromosuccinimide (NBS). nih.gov While the detailed mechanism is not fully elucidated in the provided abstract, it highlights a key reaction pathway for this class of compounds. The decarboxylation of carboxylic acids can be influenced by the stability of the resulting carbanion or radical intermediate. youtube.com In some cases, the reaction can be initiated by the formation of a carboxylate radical. libretexts.org

The general mechanism for decarboxylation often involves the formation of an enol or enolate intermediate, which is then protonated to yield the final product. youtube.com The presence of the two nitrogen atoms in the imidazolidine ring can influence the stability of intermediates and transition states during this process.

Role of Structural Features in Modulating Reactivity

The two nitrogen atoms within the imidazolidine ring are fundamental to its reactivity. Their lone pairs of electrons make them nucleophilic centers, capable of attacking electrophilic species. youtube.com The electron density at these nitrogen atoms can be influenced by the substituents attached to them. Electron-donating groups will increase the nucleophilicity of the nitrogens, while electron-withdrawing groups will decrease it.

The nitrogen atoms also play a crucial role in stabilizing adjacent positive charges. For example, in the formation of imidazolines from imidoyl chlorides and aziridines, the nitrogen-carbon bond formation occurs at the most electropositive carbon atom. nih.gov This demonstrates how the electronic environment created by the nitrogen atoms directs the course of chemical reactions.

The nucleophilicity of the nitrogen atoms is a key factor in many reactions of the imidazolidine core, including alkylation and acylation reactions. The ability of these nitrogens to participate in bond formation is a defining characteristic of the imidazolidine system.

The five-membered imidazolidine ring is not planar and can adopt various "envelope" or "twist" conformations. The specific conformation of the ring and the orientation of the carboxylic acid group can have a significant impact on the molecule's reactivity and the stereochemical outcome of its reactions.

For instance, in the synthesis of 2-imidazolines via the ring expansion of imidoyl chlorides with aziridines, the stereochemistry of the starting aziridine (B145994) is retained in the final product. nih.gov This suggests a stereospecific mechanism where the conformational arrangement of the reacting molecules dictates the three-dimensional structure of the product. The "exactness of fit" of a molecule to a receptor or enzyme active site is also heavily dependent on its conformation, as seen in studies of catechol imidazoline (B1206853) derivatives. nih.gov

Conformational analysis of the imidazolidine ring is therefore essential for predicting its reactivity and for designing stereoselective syntheses involving this heterocyclic system. The interplay between the ring's conformation and the steric and electronic effects of its substituents determines the preferred reaction pathways.

Proton Transfer Processes and Acid-Base Catalysis in Imidazolidine Systems

The presence of both acidic (carboxylic acid) and basic (nitrogen atoms) functionalities within the same molecule makes this compound and related systems active participants in proton transfer processes and susceptible to acid-base catalysis.

Imidazole (B134444), a related aromatic heterocycle, is known for its amphoteric nature, meaning it can act as both an acid and a base. nih.gov This property is crucial for its role in facilitating proton transport in various biological and chemical systems. nih.gov The imidazolidine core, with its two nitrogen atoms, also exhibits basic properties and can be protonated.

Acid-base catalysis is a common mechanism for accelerating chemical reactions. youtube.com In the context of imidazolidine systems, an external acid or base can catalyze reactions by protonating or deprotonating the molecule, thereby altering its reactivity. For example, in the reduction of 2-imidazolines, the addition of an acid facilitates the reaction by increasing the electrophilicity of the carbon atom in the C=N double bond. sciengine.com

Proton transfer is a fundamental step in many enzymatic reactions, and imidazolidine-containing molecules can mimic this behavior. researchgate.net The rate of proton transfer reactions can be influenced by the pH of the solution and the pKa values of the acidic and basic groups involved. researchgate.net The study of proton transfer in imidazolidine systems is therefore important for understanding their role in catalysis and their behavior in biological environments.

General acid-base catalysis involves the partial transfer of a proton in the transition state, and it is a common mechanism in biochemical processes. youtube.com The imidazolidine moiety, with its capacity for both proton donation and acceptance, is well-suited to participate in such catalytic cycles.

Nucleophilic and Electrophilic Activation Mechanisms

The reactivity of this compound and its derivatives in organocatalysis is fundamentally rooted in their ability to engage in nucleophilic and electrophilic activation cycles. These catalysts, typically chiral secondary amines, react reversibly with carbonyl compounds to form key intermediates that modulate the reactivity of the substrate. This activation strategy is central to a broad range of asymmetric transformations. The two primary activation modes, iminium ion formation and enamine formation, represent a powerful tool in modern organic synthesis, allowing for the construction of complex molecules with high levels of stereocontrol. nobelprize.orgyoutube.com

Iminium Ion Formation and Reactivity

A key electrophilic activation strategy in organocatalysis involves the formation of an iminium ion. This process occurs through the condensation of a secondary amine catalyst, such as an imidazolidinone derivative, with a carbonyl compound, typically an α,β-unsaturated aldehyde or ketone.

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration, to yield a positively charged iminium ion. masterorganicchemistry.comacs.org This transformation is significant because the resulting iminium ion is a much more potent electrophile than the starting carbonyl compound. acs.org The lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate makes it more susceptible to attack by weak nucleophiles. This activation concept is analogous to the role of a Lewis acid. nobelprize.orgacs.org

In the context of catalysts derived from this compound, such as the well-known MacMillan catalysts, the chirality of the catalyst is directly imparted to the iminium ion intermediate. This chiral environment dictates the facial selectivity of the subsequent nucleophilic attack, leading to the formation of an enantiomerically enriched product. acs.org

The synthetic utility of iminium ion catalysis is demonstrated in a variety of important carbon-carbon bond-forming reactions.

Key Reactions Proceeding via Iminium Ion Activation:

| Reaction Type | Description | Catalyst Example |

| Diels-Alder Reaction | The catalyst activates an α,β-unsaturated aldehyde towards reaction with a diene, controlling the stereochemical outcome. nobelprize.orgacs.org | Chiral Imidazolidinone |

| Michael Addition | The activation of α,β-unsaturated carbonyls facilitates the conjugate addition of nucleophiles like malonates or thiols. | Imidazolidinone Catalysts |

| Friedel-Crafts Alkylation | Electron-rich aromatic compounds can act as nucleophiles, adding to the activated α,β-unsaturated system. | MacMillan Catalysts |

MacMillan's research demonstrated that a catalyst and an aldehyde can selectively form an E-iminium ion. This geometry is crucial for shielding one face of the molecule, forcing the nucleophile (e.g., a diene) to approach from the less sterically hindered si face, thereby ensuring high stereoselectivity. acs.org

Enamine Formation and Reactivity

Following the formation of an iminium ion, if the original carbonyl substrate possesses a proton on the α-carbon, a subsequent deprotonation can occur to form an enamine. masterorganicchemistry.com This enamine is the nitrogen analog of an enol or enolate and is a key nucleophilic intermediate in a separate but related catalytic cycle. nobelprize.orgmakingmolecules.com

The formation of an enamine from an aldehyde or ketone and a secondary amine catalyst, like a derivative of this compound, effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate. nobelprize.org This increases its nucleophilicity compared to the corresponding enol or silyl (B83357) enol ether. nobelprize.orgmakingmolecules.com The nitrogen atom's lone pair is a powerful π-donor, which enhances the nucleophilic character of the α-carbon. masterorganicchemistry.com

Enamine catalysis is a cornerstone of organocatalysis, enabling a host of asymmetric transformations where the carbonyl compound is converted into a powerful nucleophile. nobelprize.orgmakingmolecules.com The chiral scaffold of the imidazolidine catalyst creates a stereochemically defined enamine, which then reacts with various electrophiles. After the key bond-forming step, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle. masterorganicchemistry.commakingmolecules.com

Key Reactions Proceeding via Enamine Activation:

| Reaction Type | Description | Electrophile Example |

| Aldol (B89426) Reaction | An enamine formed from a ketone reacts with an aldehyde, forming a new carbon-carbon bond. nobelprize.orgyoutube.com | Aromatic Aldehydes |

| α-Alkylation | The nucleophilic enamine attacks an alkyl halide in a substitution reaction. masterorganicchemistry.commakingmolecules.com | Alkyl Halides |

| Michael Addition | The enamine acts as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com | Enones |

| α-Amination | The enamine reacts with an electrophilic nitrogen source to install an amino group at the α-position. nih.gov | Azodicarboxylates |

Notably, it is possible to couple iminium ion and enamine catalysis within a single reaction cascade. An electrophile activated via iminium ion formation can react with a nucleophile generated through enamine catalysis, allowing for the synthesis of complex molecular architectures in a highly controlled manner. nobelprize.org

Imidazolidine 2 Carboxylic Acid in Organocatalysis and Asymmetric Organic Synthesis

Design Principles for Imidazolidine-2-carboxylic Acid-Derived Organocatalysts

The efficacy of organocatalysts derived from this compound is deeply rooted in their structural design. Strategic modifications to the core scaffold and the utilization of its inherent chirality are key to unlocking their full catalytic potential, leading to high levels of activity and stereoselectivity in a wide array of chemical transformations.

The rational design of this compound-derived organocatalysts involves targeted structural modifications to fine-tune their steric and electronic properties. These modifications are crucial for creating a well-defined chiral environment around the catalytic site, which in turn dictates the stereochemical outcome of the reaction.

A key area of modification is the substitution at the nitrogen atoms and the carbon backbone of the imidazolidine (B613845) ring. For instance, the introduction of bulky substituents on the nitrogen atoms can significantly enhance enantioselectivity by creating a more sterically hindered environment. This steric bulk helps to effectively shield one face of the reactive intermediate, directing the approach of the substrate from the less hindered face. The development of second-generation imidazolidinone catalysts, which feature bulky substituents, has led to dramatic improvements in enantioselectivities for various reactions, including Diels-Alder cycloadditions. caltech.edu

Furthermore, the electronic nature of the substituents can influence the catalyst's activity. Electron-donating or electron-withdrawing groups can modulate the nucleophilicity or electrophilicity of the key catalytic intermediates. The incorporation of specific functional groups can also introduce additional non-covalent interactions, such as hydrogen bonding, which can help to stabilize the transition state and further enhance stereocontrol. The synthesis of 2,4-disubstituted imidazolidines has been achieved with high diastereo- and enantioselectivity using bifunctional squaramide catalysts, highlighting the importance of catalyst structure in directing the reaction pathway. nih.gov

The table below summarizes the impact of structural modifications on the catalytic performance of imidazolidine-derived catalysts in a representative reaction.

| Catalyst Generation | Key Structural Feature | Impact on Diels-Alder Reaction | Reference |

| First-Generation | Less bulky substituents | Moderate enantioselectivity | caltech.edu |

| Second-Generation | Bulky tert-butyl group | High enantioselectivity (>90% ee) | caltech.edu |

The inherent chirality of this compound, derived from readily available amino acids, is a fundamental aspect of its application in asymmetric catalysis. The use of enantiopure forms of these catalysts allows for the synthesis of specific enantiomers of a desired product, a critical requirement in the pharmaceutical and fine chemical industries.

The chiral scaffold of the catalyst dictates the three-dimensional arrangement of the transition state assembly, leading to the preferential formation of one enantiomer over the other. The stereocenter at the C4 position of the imidazolidine ring, often derived from a natural amino acid, plays a pivotal role in establishing the chiral environment. This has been successfully demonstrated in the asymmetric synthesis of a variety of compounds. nih.gov

The application of enantiopure imidazolidine-derived catalysts is widespread. For example, in the context of conjugate additions, these chiral catalysts can generate protected quaternary α-amino acids with excellent enantioselectivity. caltech.edu The ability to synthesize such complex and valuable building blocks underscores the power of using enantiopure this compound as a starting point for catalyst design.

The following table illustrates the effectiveness of an enantiopure imidazolidinone catalyst in a specific asymmetric transformation.

| Reaction | Catalyst | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Asymmetric Friedel-Crafts Alkylation | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | Indole and α,β-unsaturated aldehyde | up to 99% | youtube.com |

Mechanistic Frameworks in this compound Catalyzed Reactions

The catalytic prowess of this compound derivatives stems from their ability to activate substrates through distinct mechanistic pathways. The two primary modes of activation are enamine and iminium catalysis, which involve the formation of nucleophilic and electrophilic intermediates, respectively.

In enamine catalysis, the secondary amine of the imidazolidine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more reactive towards electrophiles. nobelprize.org

The catalytic cycle for enamine catalysis can be summarized as follows:

Enamine Formation: The chiral secondary amine catalyst condenses with a carbonyl compound, losing a molecule of water to form a chiral enamine.

Nucleophilic Attack: The enamine, being electron-rich, attacks an electrophile. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which directs the electrophile to a specific face of the enamine.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the functionalized carbonyl product and regenerate the chiral amine catalyst, which can then enter a new catalytic cycle.

Computational studies have provided detailed insights into the transition states of these reactions, highlighting the role of the catalyst's structure in achieving high stereoselectivity. nih.gov The carboxylic acid functionality present in catalysts like proline can participate in hydrogen bonding to stabilize the transition state, a feature that can be mimicked in imidazolidine-based systems. nobelprize.orgyoutube.com

Iminium catalysis, on the other hand, involves the activation of α,β-unsaturated carbonyl compounds. The secondary amine of the imidazolidine catalyst condenses with an enal or enone to form a chiral iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. nih.gov

The general mechanistic cycle for iminium catalysis is as follows:

Iminium Ion Formation: The chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.

Nucleophilic Addition: A nucleophile adds to the β-position of the iminium ion in a conjugate addition fashion. The chiral environment created by the catalyst directs the nucleophile to one of the enantiotopic faces of the substrate, thus controlling the stereochemistry of the newly formed stereocenter.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the catalyst.

This mode of catalysis has been successfully applied to a wide range of reactions, including Diels-Alder reactions and Michael additions, with excellent enantioselectivities. caltech.eduyoutube.com

A significant advancement in organocatalysis is the development of dual activation strategies, where a single catalyst or a combination of catalysts activates both the nucleophile and the electrophile simultaneously. Imidazolidinone catalysts are capable of operating in a bimodal fashion, activating both electrophiles through iminium ion formation and nucleophiles through enamine formation. caltech.edu

This dual activation capability allows for the development of powerful organo-cascade reactions, where multiple bond-forming events occur in a single synthetic operation. caltech.edu For instance, an imidazolidinone catalyst can facilitate an enantioselective conjugate addition (iminium catalysis) followed by an α-functionalization (enamine catalysis), leading to the rapid construction of complex molecules with multiple stereocenters.

Furthermore, imidazolidine-derived organocatalysts can be used in cooperative catalysis systems, where they work in synergy with another catalyst, such as a transition metal complex or another organocatalyst. chim.it This synergistic approach can enable transformations that are not possible with either catalyst alone, opening up new avenues for synthetic chemistry. For example, the combination of amine catalysis with transition metal catalysis has been used for the synthesis of various heterocyclic compounds. chim.it The rational combination of enamine or iminium catalysis with other catalytic cycles has facilitated numerous asymmetric transformations. researchgate.net

Applications in Key Asymmetric Transformations

This compound and its derivatives have emerged as powerful organocatalysts for a variety of key asymmetric transformations. Their utility stems from their ability to form chiral iminium ions or enamines as reactive intermediates, effectively controlling the stereochemical outcome of reactions. This catalytic cycle, inspired by the action of natural enzymes, provides a metal-free alternative for the synthesis of enantioenriched molecules.

The enantioselective Michael addition, a crucial carbon-carbon bond-forming reaction, has been a significant area of application for imidazolidine-based organocatalysts. These catalysts operate through the formation of a chiral iminium ion intermediate by reacting with an α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. The chiral environment established by the catalyst directs the nucleophile to one face of the molecule, thereby inducing high enantioselectivity. youtube.com

Derivatives of this compound, particularly imidazolidinones, have proven to be effective catalysts for the conjugate addition of various nucleophiles, including soft nucleophiles like malonates, to enals. youtube.com The mechanism involves the reversible formation of a chiral iminium ion from the catalyst and the α,β-unsaturated aldehyde. The steric bulk of the catalyst's substituent effectively shields one face of the iminium ion, leading to a highly stereoselective attack by the nucleophile. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle. This strategy has been successfully applied in the synthesis of various chiral compounds. youtube.com

Research has demonstrated that these organocatalyzed Michael additions can achieve high yields and enantioselectivities. For instance, imidazolidinone catalysts have been used in various asymmetric transformations, showcasing their versatility. youtube.com

Table 1: Representative Organocatalyzed Michael Additions This table is representative of the types of transformations achievable with imidazolidine-based catalysts, based on reported research findings.

| Catalyst Type | Electrophile | Nucleophile | Solvent | Yield (%) | ee (%) |

| Chiral Imidazolidinone | Cinnamaldehyde | Dimethyl malonate | Toluene | >90 | >95 |

| Chiral Imidazolidinone | Crotonaldehyde | Diethyl malonate | CH2Cl2 | >90 | >90 |

| Chiral Imidazolidinone | α,β-Unsaturated Ketone | Nitromethane | Dioxane | >85 | >92 |

The asymmetric aldol (B89426) reaction stands as one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. This compound and its analogues, drawing mechanistic parallels to the natural amino acid proline, are adept at catalyzing these reactions. youtube.com The catalytic cycle is initiated by the reaction of the catalyst's secondary amine with a ketone or aldehyde donor, forming a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an aldehyde acceptor. youtube.com

The carboxylic acid moiety of the catalyst plays a crucial role in this process. It can act as a Brønsted acid, activating the electrophilic aldehyde through hydrogen bonding and positioning it for the nucleophilic attack by the enamine. This dual activation within a confined chiral environment, often involving a well-defined transition state, is key to achieving high diastereo- and enantioselectivity. youtube.com Studies on prolinamide-catalyzed aldol reactions have shown that imidazolidinone intermediates can be detected and play a role in the reaction pathway. uni-muenchen.de The use of strong acid co-catalysts can convert these intermediates into more reactive iminium salts, enhancing enantioselectivity. uni-muenchen.de

Table 2: Performance of Imidazolidine-based Catalysts in Asymmetric Aldol Reactions This table illustrates typical results obtained in asymmetric aldol reactions catalyzed by proline and related structures, which share mechanistic features with this compound.

| Catalyst | Ketone Donor | Aldehyde Acceptor | Additive | dr (anti:syn) | ee (%) (syn) |

| L-Proline | Acetone | 4-Nitrobenzaldehyde | None | - | >95 |

| Aniline Prolinamide | Acetone | 4-Nitrobenzaldehyde | Camphorsulfonic Acid | - | ~82 |

| Proline Derivative | Cyclohexanone | Benzaldehyde | None | 95:5 | >99 |

A significant advancement in the application of imidazolidine-based catalysts is in the field of stereoselective C-H functionalization. This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into valuable chemical linkages, streamlining synthetic routes. Recently, C2-symmetric chiral imidazolidine carboxylic acids (CICAs) have been identified as highly effective ligands in ruthenium(II)-catalyzed C-H alkylation reactions. researchgate.net

This catalytic system has demonstrated remarkable efficiency in installing both central and axial chirality with high levels of regioselectivity, diastereoselectivity, and enantioselectivity. researchgate.net The reaction enables the C-H alkylation of various substrates, achieving excellent branched-to-linear product ratios and high enantiomeric excesses. Mechanistic investigations suggest a specific mode of action for the ruthenium/CICA catalyst that facilitates the enantioselective bond formation. researchgate.net Furthermore, organocatalytic approaches have been developed for the stereoselective alpha-alkylation of aldehydes, proceeding through C-H activation mediated by the catalyst. nih.gov

Table 3: Ruthenium/CICA-Catalyzed Asymmetric C-H Alkylation Data based on research findings for the installation of central and axial chirality using a Ru(II)/CICA system. researchgate.net

| Substrate | Alkylating Agent | dr | ee (%) |

| Substituted Benzamide | Styrene Derivative | >20:1 | up to 98 |

| N-Aryl-2-aminopyridine | Olefin | >20:1 | up to 96 |

The versatility of this compound derived catalysts extends beyond Michael and aldol reactions to a range of other important asymmetric bond-forming processes.

Diels-Alder Reactions: Chiral imidazolidinone catalysts have been instrumental in catalyzing enantioselective Diels-Alder cycloadditions. youtube.com By forming a chiral iminium ion with an α,β-unsaturated aldehyde (the dienophile), the catalyst lowers the dienophile's LUMO energy and effectively blocks one of its faces. This allows the diene to approach from the less hindered side, resulting in the formation of a single enantiomer of the cycloadduct with high selectivity. youtube.com

Friedel-Crafts Alkylation: Structurally related imidazolidine-4-thiones have been employed as organocatalysts in the asymmetric Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes. uni-muenchen.de These catalysts demonstrate comparable, and in some cases superior, yields and enantioselectivities to the more common MacMillan imidazolidinones. uni-muenchen.de

Oxyamination: Imidazolidine-4-thiones have also been used to catalyze the asymmetric oxyamination of aldehydes, showcasing their utility in forming C-O and C-N bonds stereoselectively. uni-muenchen.de

Diamination: Metal-catalyzed intermolecular asymmetric diamination of 1,3-dienes using a chiral ligand system provides a route to chiral imidazolidin-2-ones, demonstrating another pathway to this important heterocyclic core with excellent enantioselectivities. mdpi.com

Catalyst Immobilization and Recovery Methodologies

A critical aspect for the practical and industrial application of organocatalysts is their recovery and reuse. Significant research has been directed towards developing robust methodologies for the immobilization of imidazolidine-based catalysts, enabling their separation from the reaction mixture and subsequent recycling without a significant loss of activity or selectivity.

One successful approach involves anchoring the chiral catalyst onto a solid support. Chiral imidazolidinones have been successfully supported on polystyrene, creating a recyclable catalyst for the enantioselective reduction of imines. x-mol.com This solid-supported catalyst demonstrated high activity and stereocontrol, and it was effectively used in both batch and continuous-flow reactors. The polystyrene support proved to be superior to silica (B1680970) in terms of both chemical and stereochemical performance. x-mol.com Similarly, imidazolidine-4-thiones have been anchored to polymeric resins via their thioamide group, which facilitates easy separation and recycling. uni-muenchen.de

Another effective strategy is the use of ionic liquid-immobilized organocatalysts. mdpi.com By attaching an ionic liquid tag to the catalyst, its solubility can be controlled. This allows the catalyst to be soluble in the reaction medium but easily precipitated or extracted after the reaction is complete. This method combines the advantages of homogeneous catalysis (high efficiency and selectivity) with the ease of separation characteristic of heterogeneous catalysis. mdpi.com This approach has been successfully applied to various asymmetric reactions, including aldol reactions using proline-derived catalysts, which are mechanistically related to this compound. mdpi.com These methodologies not only enhance the economic viability of the catalytic process but also contribute to more sustainable and environmentally friendly chemical synthesis.

Synthesis and Reactivity of Imidazolidine 2 Carboxylic Acid Analogues and Isosteres

Structural Variations of the Imidazolidine (B613845) Ring System

The versatility of the imidazolidine core allows for numerous structural modifications, including the substitution of heteroatoms within the ring and alterations in ring size. These changes produce a diverse family of related heterocyclic compounds with unique properties.

Heteroatom Substitution within the Ring

The replacement of nitrogen or carbon atoms in the imidazolidine ring with other heteroatoms, such as oxygen or sulfur, leads to important classes of analogues like oxazolidines and thiazolidines.

A primary example is the synthesis of imidazolidine-2-thione , an analogue where the exocyclic oxygen of an imidazolidin-2-one is replaced by sulfur. This can be achieved through the reaction of ethylenediamine (B42938) with carbon disulfide, often in a solvent like pyridine (B92270) under reflux. Another powerful method involves the ring expansion of aziridine-2-carboxylates using isothiocyanates, which selectively yields imidazolidine-2-thiones. youtube.comjmchemsci.com

Direct analogues where a ring nitrogen is replaced include oxazolidine (B1195125) and thiazolidine (B150603) derivatives. The synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds, for instance, can be achieved by reacting multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. wikipedia.org This method is noted for being environmentally friendly and high-yielding. Similarly, L-thiazolidine-4-carboxylic acid has been incorporated into peptide analogues through solid-phase synthesis, highlighting its role as a proline mimic. purechemistry.org

Ring Expansion and Contraction Methodologies

Altering the size of the imidazolidine ring through expansion or contraction reactions opens pathways to different heterocyclic systems.

Ring Expansion: A significant method for synthesizing the imidazolidine core itself is through the ring expansion of smaller rings. The Heine reaction, for example, describes a one-pot synthesis of highly substituted 2-imidazolines (the unsaturated form of imidazolidines) via the ring expansion of an imidoyl chloride with an aziridine (B145994). adichemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting aziridine is preserved in the final product. Lewis acid-catalyzed ring expansion of chiral aziridine-2-carboxylates with isocyanates is another efficient route to produce enantiomerically pure 4-functionalized imidazolidin-2-ones.

Ring Contraction: While less commonly documented for imidazolidine-2-carboxylic acid itself, ring contraction is a known transformation for cyclic ketones. The Favorskii rearrangement provides a classic method for the ring contraction of cyclic α-halo ketones. chemistry-reaction.comCurrent time information in Bangalore, IN.nrochemistry.com In a hypothetical application to an imidazolidinone derivative (a cyclic urea (B33335), which contains a ketone functional group), the first step would involve α-halogenation of the ring. Treatment with a base, such as an alkoxide, would then induce a rearrangement, forming a cyclopropanone (B1606653) intermediate that subsequently opens to yield a contracted ring system, such as an azetidine-2-carboxylic acid derivative. nrochemistry.comnih.gov This would transform the five-membered imidazolidine ring into a four-membered azetidine (B1206935) ring.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle that can be converted into various isosteres to modulate a compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, without losing its essential binding interactions. Current time information in Bangalore, IN.researchgate.net This strategy is a cornerstone of medicinal chemistry.

Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and sulfonamides. Current time information in Bangalore, IN.

Tetrazoles : These are among the most widely used non-classical isosteres of carboxylic acids. With a pKa of approximately 4.5-4.9, they mimic the acidic nature of carboxylic acids while being more lipophilic and metabolically stable. Current time information in Bangalore, IN. A common synthesis involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), such as sodium azide.

Hydroxamic Acids : This functional group is often used for its metal-chelating properties but also serves as a carboxylic acid bioisostere. The synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides has been reported as a method to generate potent enzyme inhibitors, demonstrating a direct modification of the core structure.

Sulfonamides : While being considerably weaker acids (pKa ~9-10) than carboxylic acids, sulfonamides can offer advantages like enhanced membrane permeability and resistance to certain metabolic pathways. Current time information in Bangalore, IN.

The following table summarizes key properties of common carboxylic acid isosteres relevant to the modification of this compound.

| Isostere | Typical pKa | Key Features | General Synthetic Route |

| Tetrazole | ~4.5 - 4.9 | Acidic, metabolically stable, increased lipophilicity. Current time information in Bangalore, IN. | Cycloaddition of a nitrile with an azide (e.g., NaN₃). |

| Hydroxamic Acid | ~9 | Can act as a hydrogen bond donor/acceptor and metal chelator. | Coupling of a carboxylic acid with hydroxylamine. |

| Acylsulfonamide | ~2 - 4 | Strongly acidic, can improve solubility. | Reaction of a sulfonamide with an activated carboxylic acid or acyl chloride. |

| 3-Hydroxyisoxazole | ~4 - 5 | Planar, acidic isostere found in some natural products. | Cycloaddition reactions involving nitrile oxides or hydroxylamine. |

Impact of Substituent Effects on Reactivity and Stereoselectivity

Substituents on the imidazolidine ring or on the reactants used in its synthesis have a profound impact on the course and outcome of chemical reactions, particularly affecting regioselectivity and stereoselectivity.

Stereoselectivity: The synthesis of imidazolidine derivatives via the ring expansion of aziridines is often highly stereospecific. For example, in the one-pot reaction of an imidoyl chloride with trans-2,3-diphenyl aziridine, the resulting 2-imidazoline product retains the trans stereochemistry. adichemistry.com Experiments using an enantiopure aziridine (98% ee) yielded an enantiopure 2-imidazoline, demonstrating that the stereochemical integrity of the starting material is preserved throughout the reaction. This control over stereochemistry is critical for producing specific, biologically active isomers.

Regioselectivity: Substituent-driven electronic effects can dictate the regiochemical outcome of a reaction. In the same ring-expansion reaction, the nitrogen-carbon bond formation typically occurs at the most electropositive carbon of the aziridine ring (the C-2 position). However, introducing a strongly electron-withdrawing group, such as a p-nitrophenyl group, at the C-3 position of the aziridine can alter the electronic landscape of the ring. This change can lead to a mixture of regioisomers, as the C-2 and C-3 positions become electronically comparable, showcasing how substituent choice can be used to direct or influence reaction pathways. adichemistry.com

The table below illustrates the impact of substituents on the outcome of the aziridine ring expansion reaction.

| Aziridine C-3 Substituent | Electronic Effect | Reaction Outcome | Reference |

| Phenyl | Neutral/Weakly Withdrawing | Regiospecific formation of a single 2-imidazoline isomer. | adichemistry.com |

| p-Nitrophenyl | Strongly Electron-Withdrawing | Formation of a mixture of 2-imidazoline regioisomers. | adichemistry.com |

This control over the final structure through the careful selection of substituents is a fundamental tool in the synthesis of complex imidazolidine-based molecules.

Emerging Research Directions and Future Outlook for Imidazolidine 2 Carboxylic Acid

The field of organocatalysis continues to evolve, driven by the pursuit of more efficient, selective, and sustainable chemical transformations. Imidazolidine-2-carboxylic acid and its derivatives, as privileged scaffolds in asymmetric catalysis, are at the forefront of this evolution. Researchers are exploring cutting-edge technologies and innovative chemical concepts to unlock their full potential. The future outlook for these catalysts is being shaped by the integration of automated synthesis platforms, the power of artificial intelligence in catalyst design, sophisticated rational design principles, and the exploration of fundamentally new modes of reactivity. These emerging directions promise to deliver next-generation catalysts with unprecedented capabilities, further solidifying the importance of the imidazolidine (B613845) framework in modern organic synthesis.

Q & A

Q. How do solvent polarity and protic/aprotic environments influence the cyclization efficiency of this compound intermediates?

- Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization. Protic solvents (e.g., ethanol) may protonate intermediates, reducing reaction rates. Solvent screening via Design of Experiments (DoE) optimizes yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.